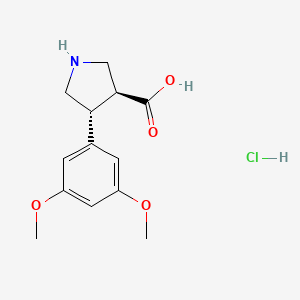

(+/-)-trans-4-(3,5-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl

Descripción

(+/-)-trans-4-(3,5-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl is a pyrrolidine-3-carboxylic acid derivative featuring a 3,5-dimethoxy-substituted phenyl group at the 4-position of the pyrrolidine ring. The compound’s trans configuration and the presence of two methoxy groups on the aromatic ring influence its physicochemical properties, such as solubility and electronic characteristics.

Propiedades

IUPAC Name |

(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4.ClH/c1-17-9-3-8(4-10(5-9)18-2)11-6-14-7-12(11)13(15)16;/h3-5,11-12,14H,6-7H2,1-2H3,(H,15,16);1H/t11-,12+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGRKXAUSQAEFU-ZVWHLABXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2CNCC2C(=O)O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)[C@@H]2CNC[C@H]2C(=O)O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-4-(3,5-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the Dimethoxyphenyl Group: This step may involve a substitution reaction where the dimethoxyphenyl group is introduced to the pyrrolidine ring.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using reagents like carbon dioxide or carboxylic acid derivatives.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Alcohols, aldehydes.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis as a chiral catalyst or ligand.

Biology

Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Receptor Binding Studies: Its structure may allow it to bind to specific biological receptors, making it useful in pharmacological research.

Medicine

Drug Development:

Diagnostic Agents: Use in the development of diagnostic agents for imaging or biochemical assays.

Industry

Material Science: Potential use in the development of new materials with specific properties.

Agriculture: Possible applications in the development of agrochemicals.

Mecanismo De Acción

The mechanism of action of (+/-)-trans-4-(3,5-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl would depend on its specific interactions with molecular targets. This could involve:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

Pathway Modulation: Affecting biochemical pathways by altering the activity of key proteins or enzymes.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The 3,5-dimethoxy groups in the target compound enhance solubility in polar solvents due to increased hydrogen-bonding capacity compared to electron-withdrawing groups like chloro or nitro .

Steric and Conformational Effects :

Actividad Biológica

(+/-)-trans-4-(3,5-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl is a chiral compound with significant potential in medicinal chemistry and organic synthesis. This compound is characterized by a pyrrolidine ring substituted with a dimethoxyphenyl group and a carboxylic acid moiety, which contributes to its unique biological properties. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H17NO4

- Molecular Weight : 251.28 g/mol

- CAS Number : 1392213-91-0

The biological activity of (+/-)-trans-4-(3,5-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

- Biochemical Pathway Alteration : The compound may affect critical proteins or enzymes involved in metabolic pathways, leading to physiological changes.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

- Antioxidant Properties : It has been shown to reduce oxidative stress in cellular models.

- Neuroprotective Effects : Studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

- Anti-inflammatory Activity : The compound may inhibit inflammatory mediators, contributing to its therapeutic potential in inflammatory diseases.

Study 1: Neuroprotective Effects

A study published in Pharmacology Biochemistry and Behavior evaluated the neuroprotective effects of (+/-)-trans-4-(3,5-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl in a rat model of neurodegeneration. The results indicated that treatment with the compound significantly reduced neuronal loss and improved cognitive function compared to control groups. The proposed mechanism involved modulation of glutamate signaling pathways.

Study 2: Antioxidant Activity

Research conducted by Cho-Schultz et al. demonstrated the antioxidant capabilities of this compound in vitro. The study utilized various assays to measure reactive oxygen species (ROS) levels in cultured cells treated with the compound. Results showed a marked decrease in ROS levels, suggesting that the compound effectively scavenged free radicals.

Study 3: Anti-inflammatory Mechanism

A study published in Molecular Pharmacology explored the anti-inflammatory properties of (+/-)-trans-4-(3,5-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl. The findings indicated that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This effect was attributed to the downregulation of NF-kB signaling pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid | Structure | Similar antioxidant and anti-inflammatory properties |

| (3S,4R)-4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid | Structure | Less potent in neuroprotection compared to the dimethoxy-substituted variant |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (±)-trans-4-(3,5-Dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid-HCl?

- Methodology : The compound can be synthesized via a cycloaddition reaction using electron-rich aryl groups (e.g., 3,5-dimethoxyphenyl) to ensure high regioselectivity. Key steps include:

- Cycloaddition : Reacting an appropriately substituted nitrone with a dipolarophile under thermal or microwave conditions.

- Purification : Use column chromatography (e.g., silica gel, eluting with CH₂Cl₂/MeOH) to isolate the trans-isomer.

- Acidification : Treat the free base with HCl to form the hydrochloride salt.

- Critical Note : Electron-rich aryls (e.g., 3,5-dimethoxyphenyl) yield predominantly trans-isomers, while electron-poor groups may result in cis/trans mixtures requiring further separation .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodology :

- NMR Spectroscopy : Confirm regiochemistry (e.g., trans configuration via coupling constants in ¹H NMR) and aryl substitution patterns (3,5-dimethoxy groups via aromatic proton splitting).

- HPLC-MS : Assess purity (>95%) and verify molecular weight (e.g., [M+H]⁺ ion at m/z calculated for C₁₄H₁₈NO₅Cl).

- Elemental Analysis : Validate stoichiometry of the hydrochloride salt (C, H, N, Cl percentages).

- X-ray Crystallography : Resolve ambiguous stereochemistry if NMR data are inconclusive .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions due to potential HCl vapor release.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can enantiomeric resolution of the (±)-trans racemate be achieved for biological studies?

- Methodology :

- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.

- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze one enantiomer.

- Crystallization-Induced Diastereomer Separation : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize.

- Validation : Confirm enantiopurity via polarimetry or chiral HPLC .

Q. What strategies mitigate stability issues during long-term storage?

- Methodology :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 1 month) to identify degradation pathways (e.g., hydrolysis of the pyrrolidine ring or demethylation of methoxy groups).

- Storage Recommendations :

- Short-term : Store at -20°C in airtight, amber vials with desiccant.

- Long-term : Lyophilize and store under nitrogen at -80°C to prevent HCl dissociation and moisture uptake .

Q. How should contradictory data on biological activity (e.g., receptor binding vs. functional assays) be analyzed?

- Methodology :

- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across assays to identify non-specific effects (e.g., solubility limits at high concentrations).

- Orthogonal Assays : Validate receptor binding with SPR (surface plasmon resonance) and functional activity via cAMP/GTPγS assays.

- Metabolite Screening : Test for in situ degradation products (e.g., free base or demethylated derivatives) that may interfere with results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.